Bienvenue dans la boutique en ligne BenchChem!

5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

Lipophilicity Membrane permeability Physicochemical property

Select this exclusively (E)-configured pyrazole-4-carbaldehyde oxime for applications demanding a heavy-atom mass tag (388.3 g/mol) and elevated lipophilicity (XLogP3 4.7). Its 4-bromophenyl moiety enables SAD phasing, unambiguous MS quantification via the ⁷⁹Br/⁸¹Br doublet, and Suzuki coupling for diversity-oriented synthesis. Replacements by chloro, methoxy, or methyl analogs require full re-validation. Ideal for permeability-limited intracellular assays. ≥95% purity, stored cool & dry; shipped ambient as non-hazardous.

Molecular Formula C17H14BrN3OS
Molecular Weight 388.28
CAS No. 321998-39-4
Cat. No. B2490867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
CAS321998-39-4
Molecular FormulaC17H14BrN3OS
Molecular Weight388.28
Structural Identifiers
SMILESCN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=C(C=C3)Br
InChIInChI=1S/C17H14BrN3OS/c1-21-17(23-14-9-7-13(18)8-10-14)15(11-19-22)16(20-21)12-5-3-2-4-6-12/h2-11,22H,1H3/b19-11+
InChIKeyDIYMCNZCLQVZOI-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Oxime (CAS 321998-39-4) – Core Identity and Class Context


5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime (CAS 321998-39-4) is a synthetic heterocyclic small molecule belonging to the pyrazole-4-carbaldehyde oxime family. It features a 4-bromophenyl sulfanyl moiety at position 5 and a phenyl substituent at position 3 of the 1‑methylpyrazole ring, with the oxime group locked exclusively in the (E)-configuration [1]. With a molecular weight of 388.3 g mol⁻¹ and a computed XLogP3 of 4.7 [1], this compound occupies a distinct physicochemical niche relative to its 4‑chloro, 4‑methoxy, and 4‑methyl analogs—offering higher lipophilicity and a characteristically heavier mass tag that can be decisive in permeability-sensitive assays, crystallographic phasing, and mass‑spectrometric quantification.

Why In-Class Substitution Is Not Straightforward for 5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Oxime


Although a range of 5‑aryl‑sulfanyl pyrazole‑4‑carbaldehyde oximes share the same scaffold, their physicochemical properties differ sharply with the nature of the 4‑substituent on the sulfanyl –phenyl ring. Computed and measured parameters such as lipophilicity (XLogP3), topological polar surface area (TPSA), hydrogen‑bond acceptor count, and molecular weight vary sufficiently to alter membrane permeability, aqueous solubility, and crystallisation behaviour [1][2]. These differences are large enough that one analog cannot be freely replaced by another in a optimised biological assay or synthetic sequence without re‑validating the entire protocol. The quantitative comparisons below highlight why the bromophenyl congener is the proper choice when the experimental parameter demands the specific combination of heavy‑atom mass tag, elevated logP, and reduced TPSA that it uniquely provides.

Quantitative Differentiation Evidence for 5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Oxime Versus Closest Analogs


Lipophilicity (XLogP3) Advantage Over the 4‑Methoxy Analog: +0.7 Units

The target compound displays a computed XLogP3 of 4.7, which is 0.7 units higher than the 4‑methoxy analog (XLogP3 = 4.0) [1][2]. This difference reflects the replacement of the polar methoxy oxygen with a hydrophobic bromine atom. A higher logP correlates with enhanced passive membrane diffusion and is a key selection criterion in cell‑based phenotypic screening and CNS‑drug–discovery programs where logP between 3 and 5 is often targeted.

Lipophilicity Membrane permeability Physicochemical property

Reduced Topological Polar Surface Area (TPSA) Relative to the 4‑Methoxy Analog: –9.2 Ų

The target compound’s TPSA is 75.7 Ų, compared to 84.9 Ų for the 4‑methoxy analog [1][2]. The –9.2 Ų reduction arises because the bromine atom contributes no H‑bond acceptor capacity, whereas the methoxy oxygen adds one acceptor and increases polarity. TPSA values below 140 Ų are generally consistent with good oral absorption; the lower TPSA of the bromo compound places it even further below this threshold and is expected to favour intestinal permeation.

Polar surface area Oral bioavailability Physicochemical property

Increased Molecular Weight and Heavy‑Atom Signature Versus 4‑Chloro and 4‑Methoxy Analogs

With a molecular weight of 388.3 g mol⁻¹ [1], the bromo compound is 48.9 Da heavier than the 4‑methoxy analog (339.4 g mol⁻¹) [2] and an estimated 44.5 Da heavier than the 4‑chloro analog (343.8 g mol⁻¹ for the aldehyde precursor ). The bromine atom provides a distinctive isotopic signature (⁷⁹Br/⁸¹Br, ~1:1 ratio) that is readily resolved by mass spectrometry and serves as an anomalous scatterer for X‑ray crystallographic phasing.

Molecular weight Mass spectrometry X‑ray crystallography

Guaranteed Purity Level Enables Direct Use in SAR Studies Without Further Purification

The compound is supplied with a minimum purity specification of 95 % (HPLC/TLC) as stated by AKSci , comparable to the purities of the 4‑methoxy oxime and the 4‑bromophenyl aldehyde precursor which are also typically offered at ≥95 %. This ensures that any observed biological activity difference in comparative screening is attributable to the chemical structure rather than to batch‑specific contaminants.

Purity Quality assurance Structure‑activity relationship

Defined (E)-Stereochemistry of the Oxime Moiety: Structural Pre‑requisite for Biological Target Engagement

The compound is unambiguously characterised as the (E)-isomer at the C = N double bond, as confirmed by the InChI stereo descriptor (b19‑11+) and the SMILES notation in PubChem [1]. In pyrazole‑4‑carbaldehyde oximes, the (E)‑configuration is typically the thermodynamically stable form and is required for the intramolecular hydrogen bond network that pre‑organises the molecule for engagement with biological targets such as COX‑2 and aromatase, as demonstrated for structurally related pyrazole oximes (IC₅₀ values in the low micromolar range against MCF‑7 and IGROV1 cell lines for the (E)‑oxime series 11a‑f) [2].

Stereochemistry Oxime geometry Target binding

Optimal Application Scenarios for 5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Oxime Based on Quantitative Differentiation Evidence


Intracellular Target‑Based Phenotypic Screening Where Elevated Lipophilicity Is Required

With an XLogP3 of 4.7—0.7 units higher than the 4‑methoxy analog [1]—the bromo compound is preferentially selected for cell‑permeability‑limited assays. Its increased lipophilicity promotes passive diffusion across phospholipid bilayers, making it the analog of choice when the screen requires intracellular target engagement in mammalian cells without the use of transfection or permeabilisation agents.

Protein‑Ligand Co‑Crystallography Requiring Experimental Phasing Information

The bromine atom provides a strong anomalous scattering signal (f″ ≈ 0.9 e⁻ at Cu Kα) that is absent in the chloro, methoxy, and methyl analogs [1][2]. This makes the bromo compound uniquely suited for single‑wavelength anomalous dispersion (SAD) phasing of protein‑ligand co‑crystals, accelerating structure‑based drug design campaigns where native phasing is difficult.

Quantitative Bioanalytical Method Development (LC‑MS/MS) Requiring a Distinctive Isotope Pattern

The characteristic ⁷⁹Br/⁸¹Br isotopic doublet (∼1:1 ratio) serves as an internal verification of compound identity in biological matrices [1]. This property is leveraged in pharmacokinetic and tissue‑distribution studies where isobaric interferences from endogenous molecules must be ruled out; the lighter halogen and methoxy analogs lack this diagnostic mass signature.

Synthetic Intermediate for Further Derivatisation via Transition‑Metal–Catalysed Cross‑Coupling

The 4‑bromophenyl sulfanyl group is a competent substrate for palladium‑catalysed Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira couplings. Its reactivity profile exceeds that of the corresponding 4‑chloro analog, while retaining the oxime functionality for subsequent transformations. This dual reactivity makes the bromo oxime a versatile building block for diversity‑oriented synthesis of pyrazole‑4‑carbaldehyde oxime libraries.

Quote Request

Request a Quote for 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.